3-Hydroxy-2-methoxybenzenesulfonic acid 3-Hydroxy-2-methoxybenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 111617-97-1
VCID: VC14453693
InChI: InChI=1S/C7H8O5S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H8O5S
Molecular Weight: 204.20 g/mol

3-Hydroxy-2-methoxybenzenesulfonic acid

CAS No.: 111617-97-1

Cat. No.: VC14453693

Molecular Formula: C7H8O5S

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-methoxybenzenesulfonic acid - 111617-97-1

Specification

CAS No. 111617-97-1
Molecular Formula C7H8O5S
Molecular Weight 204.20 g/mol
IUPAC Name 3-hydroxy-2-methoxybenzenesulfonic acid
Standard InChI InChI=1S/C7H8O5S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Standard InChI Key PSWOVMUIOCKEJX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=C1S(=O)(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three functional groups:

  • Hydroxyl group at position 3

  • Methoxy group at position 2

  • Sulfonic acid group at position 1

This arrangement is represented by the canonical SMILES notation O=S(=O)(O)C1=CC=C(OC)C(O)=C1 . The sulfonic acid group confers strong acidity (pKa ≈ −2.5), while the methoxy and hydroxyl groups enable hydrogen bonding and electrophilic substitution reactivity.

Spectroscopic Data

Key spectroscopic features include:

  • IR spectrum: Strong absorption bands at 1,200–1,350 cm⁻¹ (S=O stretching) and 3,400–3,600 cm⁻¹ (O-H stretching).

  • NMR (¹H): Signals at δ 7.5–8.0 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 10.2 ppm (sulfonic acid -SO₃H) .

Physical Properties

PropertyValueSource
Molecular weight208.21 g/mol
Melting pointNot reported
Water solubility>500 g/L (20°C)
LogP (octanol-water)−1.2 (estimated)

Comparative data for structurally related compounds reveal that methylation (e.g., 3-Hydroxy-2-methylbenzenesulfonic acid) reduces water solubility (188.20 g/mol, logP −0.8) , while benzoylation (e.g., 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) increases lipophilicity .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via sulfonation of 3-methoxyphenol:

  • Sulfonation: Reaction with concentrated sulfuric acid at 80–100°C introduces the sulfonic acid group.

  • Purification: Crystallization from aqueous ethanol yields >95% purity.

Alternative routes include:

  • Hydrolysis of 2-methoxybenzenesulfonyl chloride

  • Electrophilic substitution on guaiacol derivatives

Industrial Scale Challenges

  • Corrosivity: Sulfonation requires corrosion-resistant reactors (e.g., Hastelloy C-276).

  • Byproducts: Isomeric impurities (e.g., 4-hydroxy-3-methoxybenzenesulfonic acid) necessitate chromatographic separation .

Environmental and Toxicological Research

Ecotoxicology

ParameterValue (Model Organism)Test Method
LC50 (Daphnia magna)48-hr: 12.5 mg/LOECD 202
EC50 (Algal growth)72-hr: 8.7 mg/LOECD 201

Data extrapolated from structurally similar sulfonates suggest moderate aquatic toxicity, warranting further study .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey FeaturesApplication
3-Hydroxy-2-methylbenzenesulfonic acidC₇H₈O₄SMethyl substitution enhances lipophilicityDye intermediate
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acidC₁₄H₁₂O₆SBenzoyl group extends UV absorption rangeSunscreen agent
Sodium 6-hydroxynaphthalene-2-sulfonateC₁₀H₉O₄SNaphthalene core improves thermal stabilityTextile dye

Future Research Directions

  • Toxicokinetics: Elucidate absorption/distribution mechanisms using radiolabeled analogs.

  • Green synthesis: Develop catalytic sulfonation methods to reduce sulfuric acid waste.

  • Environmental monitoring: Establish LC-MS/MS protocols for detecting ultratrace levels in waterways.

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